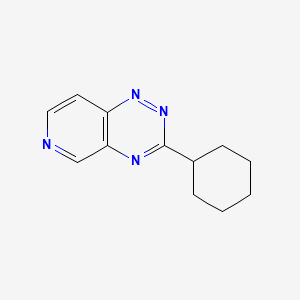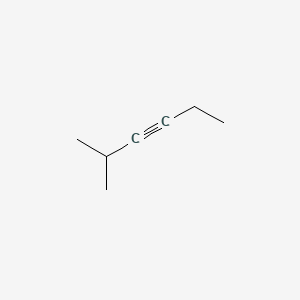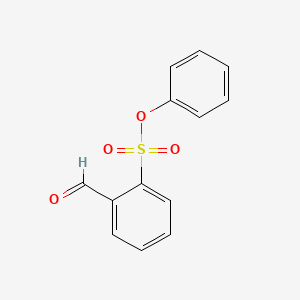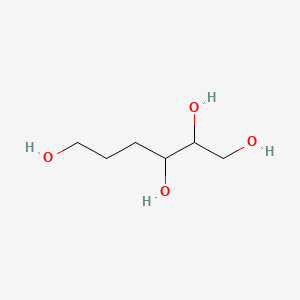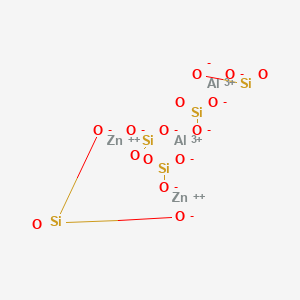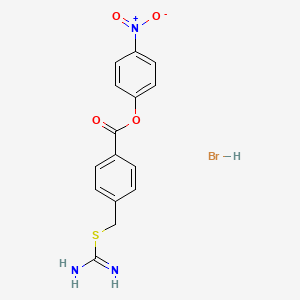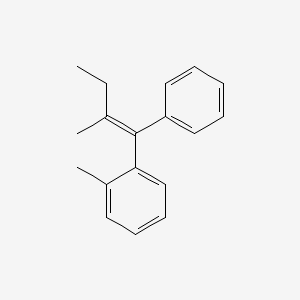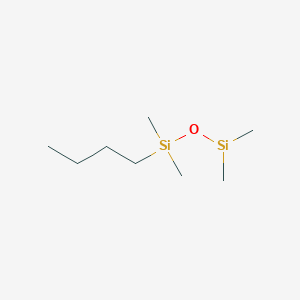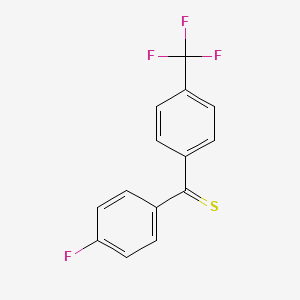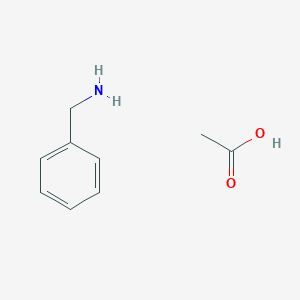
Einecs 218-560-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylammonium acetate can be synthesized through the reaction of benzylamine with acetic acid. The reaction typically occurs under mild conditions, with the benzylamine acting as a nucleophile and the acetic acid providing the acetate group. The reaction can be represented as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3++CH3COO−
Industrial Production Methods
Industrial production of benzylammonium acetate involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure the purity and yield of the product. The reaction is typically carried out in a solvent such as water or ethanol to facilitate the mixing of the reactants and the formation of the product.
Chemical Reactions Analysis
Types of Reactions
Benzylammonium acetate undergoes several types of chemical reactions, including:
Oxidation: Benzylammonium acetate can be oxidized to form benzylamine and acetic acid.
Reduction: It can be reduced to form benzylamine and acetic acid.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and hydroxyl groups.
Major Products Formed
Oxidation: Benzylamine and acetic acid.
Reduction: Benzylamine and acetic acid.
Substitution: Various substituted benzylammonium compounds, depending on the substituent used.
Scientific Research Applications
Benzylammonium acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylammonium acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in structure but lacks the acetate group.
Acetic acid: Similar in structure but lacks the benzylammonium group.
Benzylammonium chloride: Similar in structure but has a chloride group instead of an acetate group.
Uniqueness
Benzylammonium acetate is unique in its combination of the benzylammonium and acetate groups, which gives it distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
CAS No. |
2182-52-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
acetic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C2H4O2/c8-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6,8H2;1H3,(H,3,4) |
InChI Key |
MPPQYFREIJCHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



